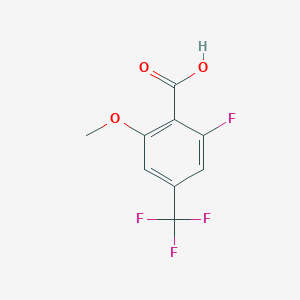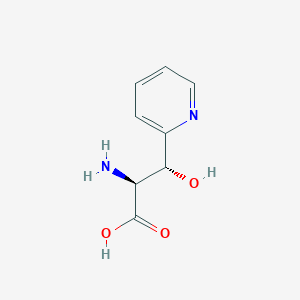
(2S,3R)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound features a pyridine ring attached to the β-carbon of the amino acid backbone, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-2-carboxaldehyde and a suitable amino acid derivative.
Key Reactions: The key steps include the formation of the pyridine ring and the introduction of the amino and hydroxy groups at the appropriate positions. This can be achieved through a series of reactions such as condensation, reduction, and protection-deprotection sequences.
Reaction Conditions: The reactions are often carried out under mild conditions to preserve the stereochemistry of the chiral centers. Common reagents include reducing agents like sodium borohydride and protecting groups like tert-butyloxycarbonyl (Boc).
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reactions are efficient and cost-effective.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acyl chlorides, anhydrides, or other electrophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of amides, esters, or other substituted products.
Applications De Recherche Scientifique
(2S,3R)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid: A similar amino acid derivative with a different side chain.
3-Hydroxy-4-pyranones: Compounds with a similar pyridine ring structure but different functional groups.
Uniqueness
(2S,3R)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxy groups on the same carbon, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-hydroxy-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-3-1-2-4-10-5/h1-4,6-7,11H,9H2,(H,12,13)/t6-,7-/m0/s1 |
Clé InChI |
INRYMZVFTGJQJH-BQBZGAKWSA-N |
SMILES isomérique |
C1=CC=NC(=C1)[C@@H]([C@@H](C(=O)O)N)O |
SMILES canonique |
C1=CC=NC(=C1)C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL](/img/structure/B12844615.png)



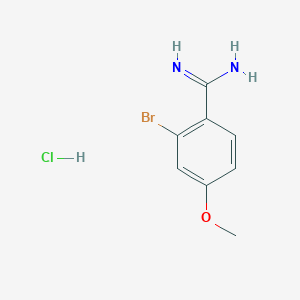
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12844647.png)
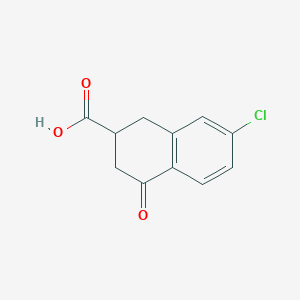



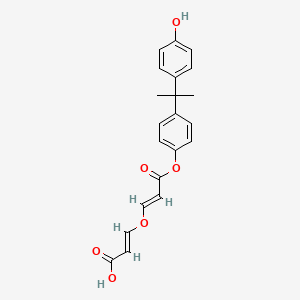
![Pyrido[2,3-C]pyridazine](/img/structure/B12844688.png)
![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)
